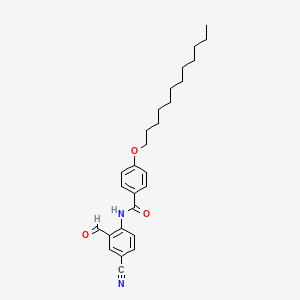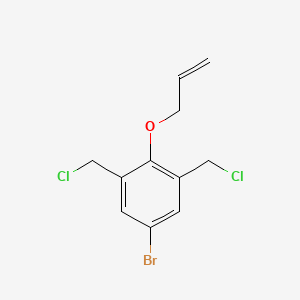
Benzene, 5-bromo-1,3-bis(chloromethyl)-2-(2-propenyloxy)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzene, 5-bromo-1,3-bis(chloromethyl)-2-(2-propenyloxy)-: is an organic compound that belongs to the class of substituted benzenes. This compound features a benzene ring substituted with bromine, chloromethyl, and propenyloxy groups. Such compounds are often of interest in organic synthesis and various industrial applications due to their unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Benzene, 5-bromo-1,3-bis(chloromethyl)-2-(2-propenyloxy)- typically involves multi-step organic reactions. A possible synthetic route might include:
Bromination: Introduction of a bromine atom to the benzene ring.
Chloromethylation: Addition of chloromethyl groups to specific positions on the benzene ring.
Allylation: Introduction of the propenyloxy group through an allylation reaction.
Industrial Production Methods: Industrial production methods for such compounds often involve optimized reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound may undergo oxidation reactions, leading to the formation of various oxidized products.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: The compound can participate in substitution reactions, where one or more substituents on the benzene ring are replaced by other groups.
Common Reagents and Conditions:
Oxidizing Agents: Such as potassium permanganate or chromium trioxide.
Reducing Agents: Such as lithium aluminum hydride or sodium borohydride.
Substitution Reagents: Such as halogens, alkyl halides, or nucleophiles.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while substitution reactions may produce various substituted benzenes.
Scientific Research Applications
Chemistry:
- Used as intermediates in organic synthesis.
- Studied for their reactivity and stability.
Biology:
- Potential applications in the development of bioactive molecules.
Medicine:
- Investigated for potential pharmaceutical applications.
Industry:
- Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Benzene, 5-bromo-1,3-bis(chloromethyl)-2-(2-propenyloxy)- involves its interaction with molecular targets through various pathways. The specific pathways and targets depend on the context of its application, such as in chemical reactions or biological systems.
Comparison with Similar Compounds
Benzene, 1,3-bis(chloromethyl)-2-(2-propenyloxy)-: Lacks the bromine substituent.
Benzene, 5-bromo-1,3-dimethyl-2-(2-propenyloxy)-: Contains methyl groups instead of chloromethyl groups.
Uniqueness: The presence of bromine, chloromethyl, and propenyloxy groups in Benzene, 5-bromo-1,3-bis(chloromethyl)-2-(2-propenyloxy)- imparts unique chemical properties, making it distinct from other similar compounds.
Properties
CAS No. |
478951-94-9 |
|---|---|
Molecular Formula |
C11H11BrCl2O |
Molecular Weight |
310.01 g/mol |
IUPAC Name |
5-bromo-1,3-bis(chloromethyl)-2-prop-2-enoxybenzene |
InChI |
InChI=1S/C11H11BrCl2O/c1-2-3-15-11-8(6-13)4-10(12)5-9(11)7-14/h2,4-5H,1,3,6-7H2 |
InChI Key |
KAXIIZOKWKCQKT-UHFFFAOYSA-N |
Canonical SMILES |
C=CCOC1=C(C=C(C=C1CCl)Br)CCl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[4-[4-(3-Chlorophenyl)-2-ethyl-1,3-thiazol-5-YL]-2-pyridyl]acetamide](/img/structure/B14248870.png)
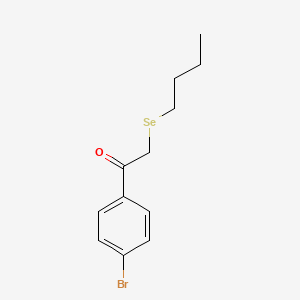
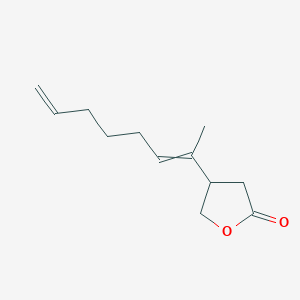
![Cyclopentanone, 2-[(1R)-2-nitro-1-phenylethyl]-, (2S)-](/img/structure/B14248912.png)
![4,5-Diphenyl-2-[4-(trifluoromethyl)phenyl]-1,2-thiazol-2-ium perchlorate](/img/structure/B14248917.png)
![[1,1'-Bi(cyclohexane)]-1-yl 2-methylprop-2-enoate](/img/structure/B14248919.png)
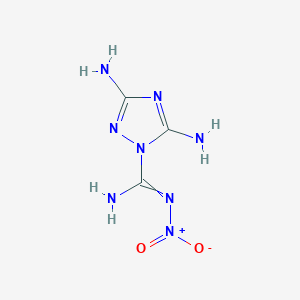
![Cyclopropanecarboxylic acid, 2-[2,5-dioxo-4-(9H-xanthen-9-ylmethyl)-4-imidazolidinyl]-, (1R,2R)-rel-](/img/structure/B14248932.png)

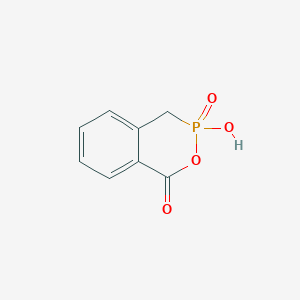
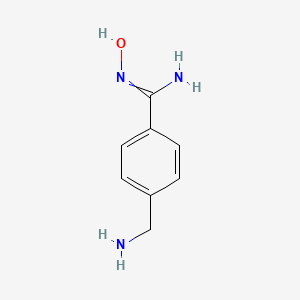
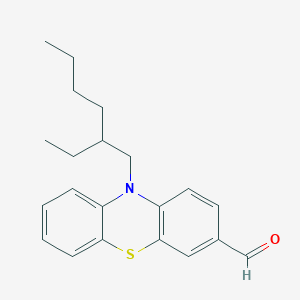
![6'-amino-4-bromo-3',5-dimethyl-2-oxo-1,2-dihydro-1'H-spiro[indole-3,4'-pyrano[2,3-c]pyrazole]-5'-carbonitrile](/img/structure/B14248956.png)
